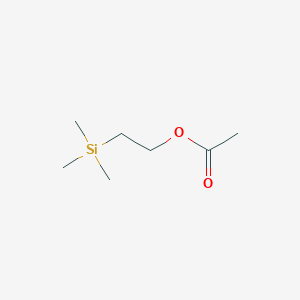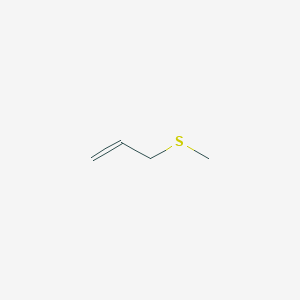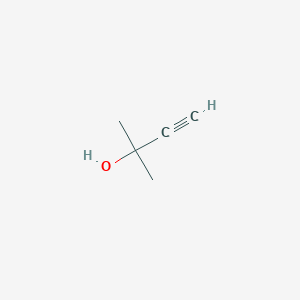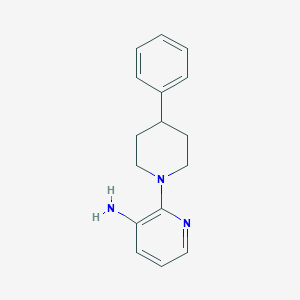![molecular formula C16H23NO5 B105154 6-[2-(3,4-Dimethoxyphenyl)ethylamino]-6-oxohexanoic acid CAS No. 7574-86-9](/img/structure/B105154.png)
6-[2-(3,4-Dimethoxyphenyl)ethylamino]-6-oxohexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[2-(3,4-Dimethoxyphenyl)ethylamino]-6-oxohexanoic acid, also known as DP6, is a chemical compound that has been studied for its potential applications in scientific research. DP6 is a synthetic derivative of the amino acid lysine, and it has been shown to have a variety of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 6-[2-(3,4-Dimethoxyphenyl)ethylamino]-6-oxohexanoic acid is not fully understood, but it is thought to involve the modulation of cellular signaling pathways. 6-[2-(3,4-Dimethoxyphenyl)ethylamino]-6-oxohexanoic acid has been shown to activate the protein kinase C (PKC) pathway, which is involved in a variety of cellular processes, including cell growth and differentiation.
Efectos Bioquímicos Y Fisiológicos
6-[2-(3,4-Dimethoxyphenyl)ethylamino]-6-oxohexanoic acid has a variety of biochemical and physiological effects. In addition to its neuroprotective and anticancer effects, 6-[2-(3,4-Dimethoxyphenyl)ethylamino]-6-oxohexanoic acid has been shown to enhance the activity of the antioxidant enzyme superoxide dismutase (SOD) and to reduce oxidative stress. 6-[2-(3,4-Dimethoxyphenyl)ethylamino]-6-oxohexanoic acid has also been shown to modulate the activity of the neurotransmitter dopamine, which is involved in a variety of neurological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-[2-(3,4-Dimethoxyphenyl)ethylamino]-6-oxohexanoic acid has several advantages for lab experiments, including its high purity and yield, and its ability to modulate cellular signaling pathways. However, 6-[2-(3,4-Dimethoxyphenyl)ethylamino]-6-oxohexanoic acid also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on 6-[2-(3,4-Dimethoxyphenyl)ethylamino]-6-oxohexanoic acid. One area of interest is the use of 6-[2-(3,4-Dimethoxyphenyl)ethylamino]-6-oxohexanoic acid as a potential therapeutic agent for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the use of 6-[2-(3,4-Dimethoxyphenyl)ethylamino]-6-oxohexanoic acid in cancer therapy, either alone or in combination with other anticancer agents. Further research is also needed to fully understand the mechanism of action of 6-[2-(3,4-Dimethoxyphenyl)ethylamino]-6-oxohexanoic acid and its potential applications in other areas of scientific research.
Métodos De Síntesis
The synthesis of 6-[2-(3,4-Dimethoxyphenyl)ethylamino]-6-oxohexanoic acid involves several steps, including the reaction of lysine with 3,4-dimethoxyphenylacetaldehyde to form a Schiff base intermediate. This intermediate is then reduced with sodium borohydride to yield 6-[2-(3,4-Dimethoxyphenyl)ethylamino]-6-oxohexanoic acid. The synthesis of 6-[2-(3,4-Dimethoxyphenyl)ethylamino]-6-oxohexanoic acid has been optimized to yield high purity and yield.
Aplicaciones Científicas De Investigación
6-[2-(3,4-Dimethoxyphenyl)ethylamino]-6-oxohexanoic acid has been studied for its potential applications in scientific research, particularly in the areas of neuroscience and cancer research. In neuroscience, 6-[2-(3,4-Dimethoxyphenyl)ethylamino]-6-oxohexanoic acid has been shown to have neuroprotective effects and to enhance neuronal survival. In cancer research, 6-[2-(3,4-Dimethoxyphenyl)ethylamino]-6-oxohexanoic acid has been shown to inhibit the growth of cancer cells and to induce apoptosis.
Propiedades
Número CAS |
7574-86-9 |
|---|---|
Nombre del producto |
6-[2-(3,4-Dimethoxyphenyl)ethylamino]-6-oxohexanoic acid |
Fórmula molecular |
C16H23NO5 |
Peso molecular |
309.36 g/mol |
Nombre IUPAC |
6-[2-(3,4-dimethoxyphenyl)ethylamino]-6-oxohexanoic acid |
InChI |
InChI=1S/C16H23NO5/c1-21-13-8-7-12(11-14(13)22-2)9-10-17-15(18)5-3-4-6-16(19)20/h7-8,11H,3-6,9-10H2,1-2H3,(H,17,18)(H,19,20) |
Clave InChI |
QTBANYVVJXZPQF-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCCCC(=O)O)OC |
SMILES canónico |
COC1=C(C=C(C=C1)CCNC(=O)CCCCC(=O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(2-Chlorothieno[3,2-D]pyrimidin-4-YL)morpholine](/img/structure/B105080.png)
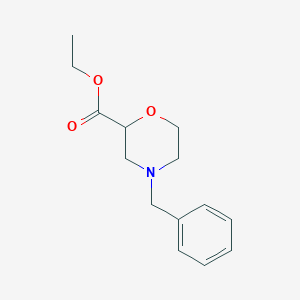

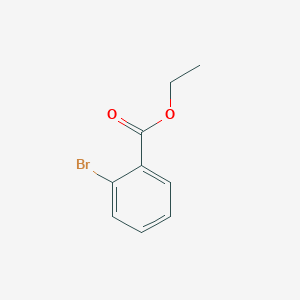

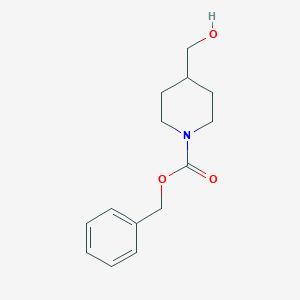
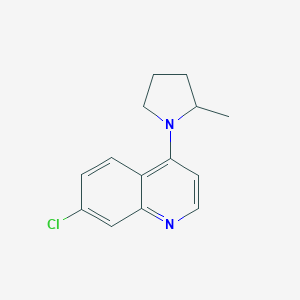
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-(pentanoylamino)-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B105098.png)

